molecular formula C21H18N2O4S B2765490 4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine CAS No. 720673-27-8

4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine

Cat. No. B2765490
CAS RN: 720673-27-8
M. Wt: 394.45
InChI Key: JETFBTRMHGDPNA-UHFFFAOYSA-N
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Description

Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to have various biological activities and are used in the synthesis of a wide range of specialized chemical products .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the structure and properties of the compound .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, furfural, a furan derivative, can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan . The specific reactions that a furan derivative can undergo depend on its exact structure .

Scientific Research Applications

Synthesis and Functionalization

Metal-Free Synthesis of Sulfonylated Derivatives

An efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This domino process facilitates the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and good efficiency (Cui et al., 2018).

Antimicrobial Activities of Triazole Derivatives

The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the potential of sulfonylated compounds in addressing microbial resistance. These compounds, derived from ester ethoxycarbonylhydrazones reacted with primary amines, demonstrated good to moderate antimicrobial properties against various microorganisms (Bektaş et al., 2007).

Microtubule-Destabilizing Properties for Cancer Therapy

A series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines were synthesized, revealing anti-proliferative effects in sea urchin embryo models and human cancer cell lines. These findings suggest a promising route for developing anticancer agents (Stepanov et al., 2015).

Electrophysical and Chemical Properties

Electrical Conductivity of Conjugated Polymers

The synthesis and electropolymerization of 1,4-bis(2-furanyl)benzenes, substituted at the benzene ring, have been explored. These polymers, when electrochemically oxidized, exhibit conductivities significant for potential applications in electronic materials (Reynolds et al., 1993).

Diversity-Oriented Synthesis of Heterocycles

Utilizing 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template, novel heterocyclic scaffolds have been synthesized. This methodology opens avenues for creating a broad range of biologically active compounds through nucleophilic ring opening and subsequent chemical transformations (Amareshwar et al., 2011).

Mechanism of Action

The mechanism of action of furan derivatives can vary greatly depending on their structure and the biological target. Some furan derivatives have been documented as potent anti-microbial agents .

Future Directions

Furan derivatives have a wide range of applications and are used in the synthesis of various useful chemicals . The future research directions in this field could involve the synthesis of new furan derivatives with improved properties and the exploration of their potential applications .

properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-23(15-16-9-4-2-5-10-16)21-20(22-19(27-21)18-13-8-14-26-18)28(24,25)17-11-6-3-7-12-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETFBTRMHGDPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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